molecular formula C3H9N<br>(CH3)3N<br>(CH3)3N<br>C3H9N B031210 Trimethylamine CAS No. 75-50-3

Trimethylamine

Cat. No. B031210
CAS RN: 75-50-3
M. Wt: 59.11 g/mol
InChI Key: GETQZCLCWQTVFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TMA in biological systems is intricately linked to the gut microbiome. Dietary components such as choline and carnitine serve as precursors for TMA production through microbial metabolism. This process is facilitated by specific microbial enzymes, leading to the release of TMA, which can then be absorbed into the bloodstream. The liver further metabolizes TMA into trimethylamine N-oxide (TMAO), a metabolite associated with cardiovascular diseases and other health conditions (Falony, Vieira-Silva, & Raes, 2015).

Molecular Structure Analysis

Trimethylamine is a simple molecule consisting of a nitrogen atom bound to three methyl groups. This structure is responsible for its basicity and volatility, making it easily detectable by its odor. The molecular structure of TMA enables its rapid absorption and transport within biological systems, influencing its bioavailability and metabolic interactions.

Chemical Reactions and Properties

TMA undergoes oxidation in the liver, catalyzed by flavin-containing monooxygenases, to form TMAO. This conversion is a key reaction that links TMA with cardiovascular health risks. TMAO is implicated in various biochemical pathways, including those related to cholesterol and bile acid metabolism, endothelial function, and thrombosis risk (Wilson, McLean, & Kim, 2016).

Scientific Research Applications

1. Therapeutic Potential in Metabolic Disorders

Trimethylamine (TMA) is primarily produced by gut bacteria from dietary components. It's linked to trimethylaminuria (TMAU) and cardiovascular diseases due to its conversion into trimethylamine oxide (TMAO). Innovative therapeutic approaches suggest utilizing specific strains of archaea (e.g., Methanomassiliicoccus luminyensis B10) to convert TMA into an inert molecule, potentially preventing or mitigating these conditions. This microbiological intervention could transform the treatment landscape for metabolic disorders and certain types of vaginoses (Brugère et al., 2014).

2. Cardiovascular Health and Thrombosis Prevention

TMA's role extends to cardiovascular health, with its derivative, TMAO, being a focus of numerous studies. TMAO has been identified as a prothrombotic metabolite influencing platelet responsiveness and thrombosis potential. Research involving mechanism-based inhibitors targeting microbial TMA production demonstrates a reduction in plasma TMAO levels, rescuing diet-induced enhanced platelet responsiveness and thrombus formation. This groundbreaking approach highlights the potential of targeting gut microbial production of TMA and TMAO for the treatment of heart diseases (Roberts et al., 2018).

3. Role in Chronic Heart Failure

TMAO's significance is also evident in chronic heart failure (HF), where it's considered a strong predictor of coronary artery disease (CAD). Studies indicate that TMAO levels may offer prognostic information about adverse outcomes in chronic HF, suggesting a direct link between gut microbiota, TMAO, and atherosclerosis. Understanding this relationship further could pave the way for innovative diagnostic and treatment strategies in heart-related conditions (Trøseid et al., 2015).

4. Environmental and Industrial Applications

Beyond health, TMA's applications extend to environmental and industrial sectors. For instance, its role in the growth of compound semiconductors through the formation of adducts or as a reactant is noteworthy. The kinetics of gas-phase decomposition and reaction products of TMA are crucial for applications in these fields. Understanding the decomposition pathways and products can inform the development of materials and processes in semiconductor industries (Thon et al., 1997).

5. Biomarker and Therapeutic Target in Diseases

TMA and TMAO are not just metabolites but also potential biomarkers and therapeutic targets in various diseases, including cardiovascular, neurological disorders, and cancer. The intricate relationship between TMAO, gut microbiota, and these health conditions is an area of intense research, with the aim of unraveling the mechanisms and developing targeted interventions (Chhibber-Goel et al., 2017).

Safety And Hazards

Trimethylamine is extremely flammable and gives off irritating or toxic fumes (or gases) in a fire . Vapors may form explosive mixtures with air . It can be dangerous to handle, as it causes burns of eyes, skin, and mucous membranes .

Future Directions

The gut microbiome is a beacon of hope for improving the management of cardiometabolic disease in the age of precision medicine . The potential of gut microbiome-targeted therapies and their implications for reshaping the future of cardiometabolic disease management are being critically evaluated .

properties

IUPAC Name

N,N-dimethylmethanamine
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InChI

InChI=1S/C3H9N/c1-4(2)3/h1-3H3
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InChI Key

GETQZCLCWQTVFV-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C
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Molecular Formula

C3H9N, Array, (CH3)3N
Record name TRIMETHYLAMINE, ANHYDROUS
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Related CAS

20230-89-1 (hydriodide), 2840-24-6 (hydrobromide), 593-81-7 (hydrochloride)
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DSSTOX Substance ID

DTXSID2026238
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Molecular Weight

59.11 g/mol
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Physical Description

Trimethylamine, anhydrous appears as a colorless gas with a fishlike odor at low concentrations changing to ammonia-like odor at higher concentrations. Shipped as a liquid under its own vapor pressure. Contact with the unconfined liquid can cause frostbite from evaporative cooling or chemical type burns. The gasis corrosive and dissolves in water to form flammable, corrosive solutions. Gas is an asphyxiate by the displacement of air. Produces toxic oxides of nitrogen during combustion. Prolonged exposure to heat can cause the containers to rupture violently and rocket. Long-term inhalation of low concentrations or short -term inhalation of high concentrations has adverse health effects., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a fishy, amine odor; Note: A liquid below 37 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colourless gas; Pungent fishy odour at low concentration, Colorless gas with a fishy, amine odor., Colorless gas with a fishy, amine odor. [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

37.2 °F at 760 mmHg (USCG, 1999), 2.87 °C at 760 mm Hg, 3 °C, 37.2 °F, 37 °F
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Flash Point

Not Applicable. Gas. (USCG, 1999), -7 °C (19 °F) - closed cup, 20 °F (Closed cup), 10 °F (-12.2 °C) (closed cup), 25% solution: 38 °F (3.3 °C) (open cup), Flammable gas, NA (Gas) 20 °F (Liquid)
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Solubility

48 % at 86 °F (NIOSH, 2023), In water, 8.9X10+5 mg/L at 30 °C, Soluble in water, Soluble in alcohol, ether, Readily absorbed by alcohol with which it is miscible; also soluble in ether, benzene, toluene, xylene, ethylbenzene, chloroform., For more Solubility (Complete) data for Trimethylamine (7 total), please visit the HSDB record page., 890.0 mg/mL, Solubility in water: very good, Soluble in water, ether, Soluble (in ethanol), (86 °F): 48%
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Density

0.633 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6709 at 0 °C/4 °C, Saturated liquid density= 40.890 lb/cu ft @ 35 °C, Saturated vapor density= 0.29910 lb/cu ft @ 70 °C, Relative density (water = 1): 0.6 (liquid), 0.667-0.675 (4°), 0.633 at 68 °F, 2.09(relative gas density)
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Vapor Density

2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2, 2.09
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Vapor Pressure

1487.83 mmHg at 70 °F (USCG, 1999), 1610 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 187, 1454 mmHg at 70 °F, (70 °F): 1454 mmHg
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Impurities

Ammonia, no more than 0.2% by wt of solution; formaldehyde, no more than 0.3% by wt of solution
Record name Trimethylamine
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Product Name

Trimethylamine

Color/Form

Colorless gas at room temperature, Colorless gas [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas]

CAS RN

75-50-3
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Melting Point

-178.8 °F (USCG, 1999), -117.08 °C, -117.1 °C, -117 °C, -179 °F
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Record name TRIMETHYLAMINE
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Record name Trimethylamine
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URL https://www.cdc.gov/niosh/npg/npgd0636.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylamine
Reactant of Route 2
Trimethylamine
Reactant of Route 3
Trimethylamine
Reactant of Route 4
Trimethylamine
Reactant of Route 5
Trimethylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trimethylamine

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